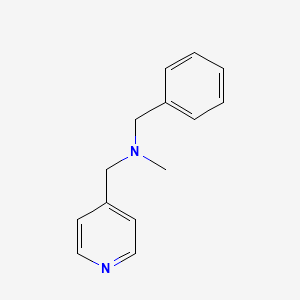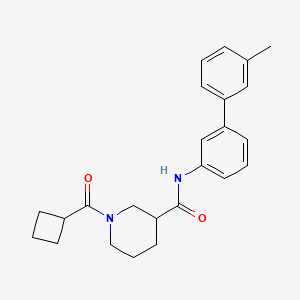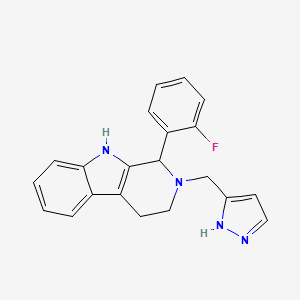
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. MPMP is a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.
Mecanismo De Acción
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine acts as a selective and potent agonist of the TAAR1 receptor, which is expressed in the brain and other tissues. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in a variety of neurological disorders. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter release, this compound has been shown to increase cAMP levels in the brain, which is a second messenger that is involved in a variety of cellular processes. This compound has also been shown to increase locomotor activity in animal models, which is consistent with its effects on dopamine and serotonin neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine as a research tool is its selectivity and potency as a TAAR1 agonist. This allows researchers to study the specific effects of TAAR1 activation in the brain without the confounding effects of other neurotransmitter systems. However, one limitation of this compound is its potential to induce hyperthermia and motor dysfunction in animal models at high doses. Careful dosing and monitoring is necessary to avoid these side effects.
Direcciones Futuras
There are several future directions for research on N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine and TAAR1 agonists. One direction is to investigate the potential therapeutic applications of TAAR1 agonists in neurological disorders such as schizophrenia and depression. Another direction is to elucidate the downstream signaling pathways of TAAR1 activation in the brain. Finally, the development of more selective and potent TAAR1 agonists may lead to the development of novel therapeutics for neurological disorders.
Métodos De Síntesis
The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine involves the reaction of N-methyl-4-pyridinemethanamine with benzaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization. The synthesis of this compound has been well-established in the literature and can be easily reproduced in a laboratory setting.
Aplicaciones Científicas De Investigación
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been studied for its potential therapeutic applications in a variety of neurological disorders, including schizophrenia, depression, and drug addiction. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in these disorders. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Propiedades
IUPAC Name |
N-methyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLUSHTNIEUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one](/img/structure/B6140705.png)
![N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6140729.png)



![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6140758.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6140765.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![methyl 2-[({2-[(2-chloro-5-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6140789.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6140807.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)